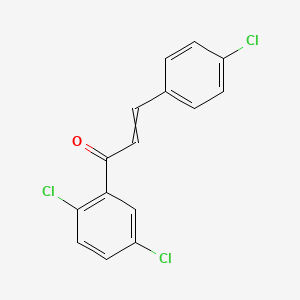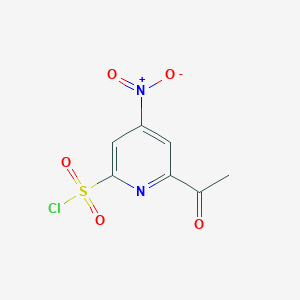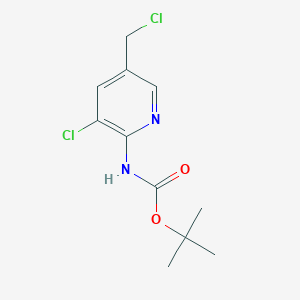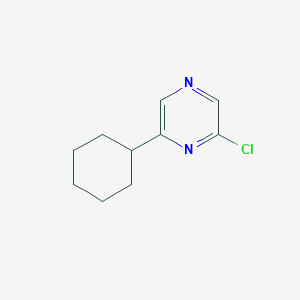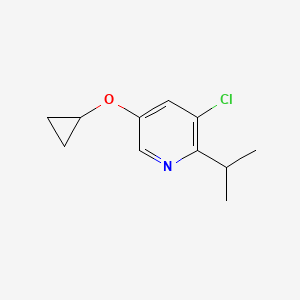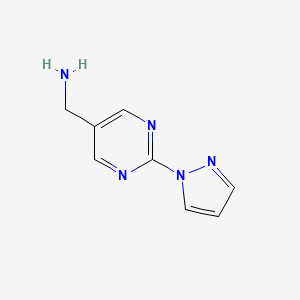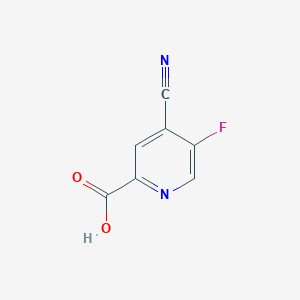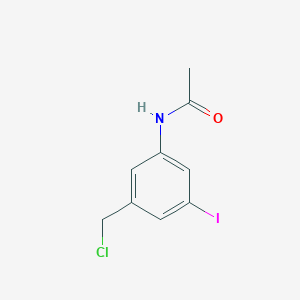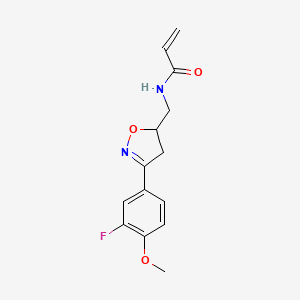
E2 recruiter EN67
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EN67 is a synthetic organic compound known for its role as a molecular glue-type protein degrader. It is a derivative of EN450 and forms a covalent bond with the allosteric cysteine-C111 residue on E2 ubiquitin-conjugating enzymes, specifically the UBE2D family . This compound is cell-permeable and thiol-reactive, making it a valuable tool in biochemical research .
Méthodes De Préparation
EN67 is synthesized through a series of chemical reactions involving the introduction of functional groups to a core structure. The synthetic route typically involves the following steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction.
Introduction of the Fluoro and Methoxy Groups: Fluoro and methoxy groups are introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Propenamide Group: The final step involves the formation of the propenamide group through an amide coupling reaction
Analyse Des Réactions Chimiques
EN67 undergoes several types of chemical reactions, including:
Substitution Reactions: EN67 can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction Reactions:
Thiol-Reactive Reactions: EN67 preferentially and covalently binds to thiol groups, particularly the allosteric cysteine-C111 residue on UBE2D enzymes
Common reagents used in these reactions include electrophiles, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
EN67 has a wide range of scientific research applications, including:
Mécanisme D'action
EN67 exerts its effects by covalently binding to the allosteric cysteine-C111 residue on UBE2D enzymes. This binding does not affect the enzymatic activity of UBE2D but selectively modifies the enzyme, allowing for the study of its function . The compound can be conjugated to inhibitors such as (+)-JQ1 to generate PROTACs, which promote the degradation of target proteins in a UBE2D-dependent manner .
Comparaison Avec Des Composés Similaires
EN67 is unique in its ability to selectively bind to the allosteric cysteine-C111 residue on UBE2D enzymes without affecting their enzymatic activity. Similar compounds include:
EN450: The precursor to EN67, which also forms covalent bonds with UBE2D enzymes.
PROTACs: A class of compounds that recruit E3 ubiquitin ligase components to promote protein degradation.
EN67 stands out due to its selective binding properties and its use in the development of PROTACs targeting specific proteins.
Propriétés
Formule moléculaire |
C14H15FN2O3 |
|---|---|
Poids moléculaire |
278.28 g/mol |
Nom IUPAC |
N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H15FN2O3/c1-3-14(18)16-8-10-7-12(17-20-10)9-4-5-13(19-2)11(15)6-9/h3-6,10H,1,7-8H2,2H3,(H,16,18) |
Clé InChI |
YHMCRSNQSHQSSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)C=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


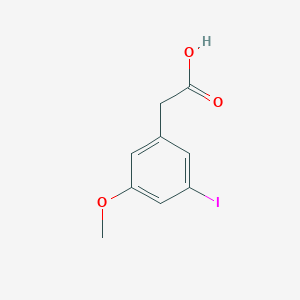
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
